Methyl 2-(naphthalen-1-ylformamido)-3-(4-nitrophenyl)propanoate
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Overview
Description
Methyl 2-(naphthalen-1-ylformamido)-3-(4-nitrophenyl)propanoate is an organic compound that features a naphthalene ring, a nitrophenyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(naphthalen-1-ylformamido)-3-(4-nitrophenyl)propanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the naphthalen-1-ylformamido intermediate: This step involves the reaction of naphthalene with formamide under specific conditions to form the naphthalen-1-ylformamido intermediate.
Coupling with 4-nitrophenylacetic acid: The intermediate is then reacted with 4-nitrophenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Esterification: The final step involves the esterification of the product with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(naphthalen-1-ylformamido)-3-(4-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the naphthalene and nitrophenyl groups.
Reduction: Reduced forms of the nitrophenyl group, such as amino derivatives.
Substitution: Substituted products where the nitro group is replaced by the nucleophile.
Scientific Research Applications
Methyl 2-(naphthalen-1-ylformamido)-3-(4-nitrophenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential as a drug candidate, particularly in the field of anti-cancer research.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-(naphthalen-1-ylformamido)-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(naphthalen-2-ylformamido)-3-(4-nitrophenyl)propanoate
- Methyl 2-(naphthalen-1-ylformamido)-3-(3-nitrophenyl)propanoate
- Methyl 2-(naphthalen-1-ylformamido)-3-(4-aminophenyl)propanoate
Uniqueness
Methyl 2-(naphthalen-1-ylformamido)-3-(4-nitrophenyl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the naphthalene and nitrophenyl groups contributes to its versatility in various applications.
Properties
IUPAC Name |
methyl 2-(naphthalene-1-carbonylamino)-3-(4-nitrophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-28-21(25)19(13-14-9-11-16(12-10-14)23(26)27)22-20(24)18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFGCGRAIBLAFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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